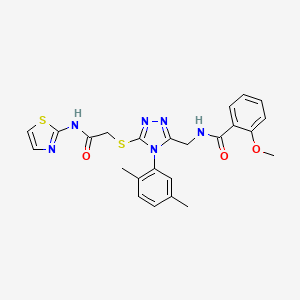

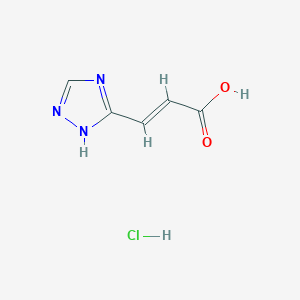

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride, also known as TPEN, is a chelating agent that has been widely used in scientific research. TPEN is a small molecule that selectively binds to divalent metal ions, such as zinc, copper, and nickel, and forms stable complexes with them. TPEN has been used in a variety of applications, including biochemistry, molecular biology, and neuroscience.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Studies have shown various methods for synthesizing compounds similar to (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid. For instance, Modzelewska-Banachiewicz et al. (2009) described the synthesis and isomerization of derivatives of this compound, confirming their molecular structure using spectroscopy and X-ray crystallography (Modzelewska-Banachiewicz et al., 2009).

Molecular Structure Analysis : Trujillo-Ferrara et al. (2004) explored the coplanar structure of the carboxylic acid group and the double bond in the (E) isomer, highlighting the role of hydrogen bonds and π-π stacking interactions (Trujillo-Ferrara et al., 2004).

Biological and Pharmaceutical Applications

Antimicrobial and Antioxidant Activities : Bhat et al. (2016) synthesized a series of derivatives showing broad spectrum antimicrobial, antioxidant, and moderate to excellent anti-cancer activities on breast cancer cell lines (Bhat et al., 2016).

Antifungal Applications : Bianchi et al. (1991) investigated the antifungal properties of tetraconazole, a derivative of 1H-1,2,4-triazol, demonstrating its efficacy as a broad spectrum fungicide (Bianchi et al., 1991).

Material Science and Chemistry

Coordination Polymers : Deng et al. (2018) explored the assembly of coordination polymers based on triazole derivatives, demonstrating the influence of in situ hydrolysis reactions on their structure (Deng et al., 2018).

Corrosion Inhibition : Lagrenée et al. (2002) studied a new triazole derivative as a corrosion inhibitor for mild steel in acidic media, finding high efficiency in corrosion prevention (Lagrenée et al., 2002).

properties

IUPAC Name |

(E)-3-(1H-1,2,4-triazol-5-yl)prop-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.ClH/c9-5(10)2-1-4-6-3-7-8-4;/h1-3H,(H,9,10)(H,6,7,8);1H/b2-1+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJNJOGDGWXKJG-TYYBGVCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C=CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NNC(=N1)/C=C/C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)

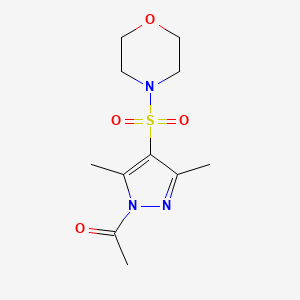

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2370373.png)

![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)

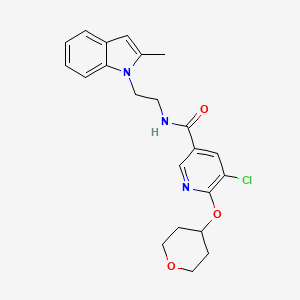

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)

![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)

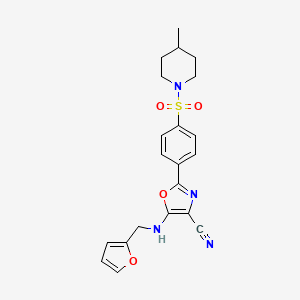

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)